

GPR120 Agonist 3: A Deep Dive into its Selectivity for FFAR4

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Compound of Interest

Compound Name: GPR120 Agonist 3

Cat. No.: B608939

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Its activation by long-chain fatty acids triggers a cascade of signaling events that regulate glucose metabolism, insulin sensitivity, and anti-inflammatory responses. **GPR120 Agonist 3** is a synthetic compound designed to selectively activate this receptor. This technical guide provides a comprehensive overview of the selectivity of **GPR120 Agonist 3** for FFAR4, detailing the experimental methodologies used for its characterization and the signaling pathways involved.

Quantitative Selectivity Profile

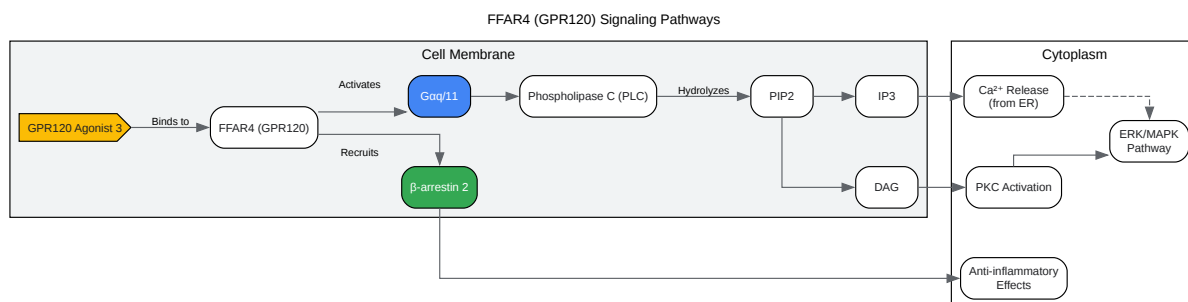
The selectivity of a GPR120 agonist is paramount to its therapeutic potential, minimizing off-target effects, primarily at the closely related Free Fatty Acid Receptor 1 (FFAR1 or GPR40). **GPR120 Agonist 3** has demonstrated a high degree of selectivity for FFAR4 over FFAR1. The following table summarizes the quantitative data for **GPR120 Agonist 3** and other notable selective agonists.

Compound	Target	Assay Type	Potency (pEC50)	Selectivity vs. FFAR1	Reference
GPR120 Agonist 3	hFFAR4	IP3 Production	7.62	Negligible activity	[1]
TUG-891	hFFAR4	β -arrestin 2 Recruitment	-	>1000-fold	
Compound 4	hFFAR4	β -arrestin 2 BRET	7.36	1478-fold	[2]
Compound 4	hFFAR4	Calcium Mobilization	7.02	-	[2]

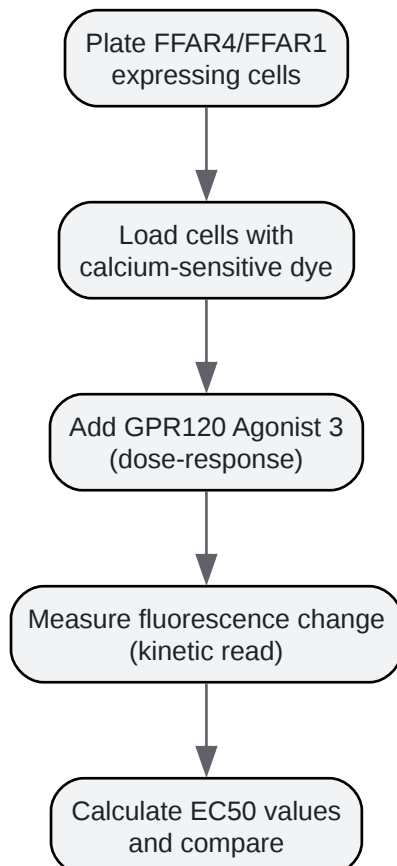
hFFAR4: human Free Fatty Acid Receptor 4 pEC50: the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. BRET: Bioluminescence Resonance Energy Transfer IP3: Inositol Trisphosphate

Core Signaling Pathways of FFAR4

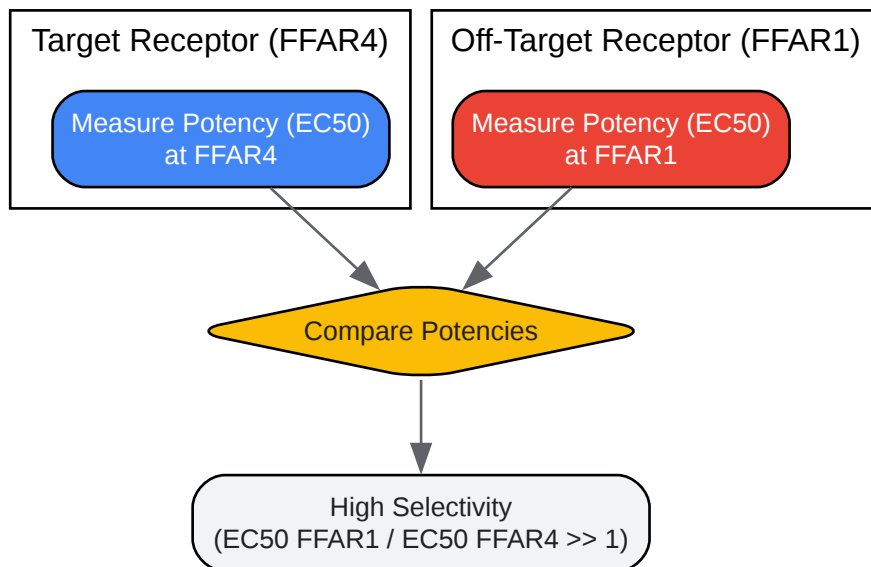
Activation of FFAR4 by an agonist like **GPR120 Agonist 3** initiates two primary signaling cascades: the G α q/11 pathway and the β -arrestin pathway. These pathways are crucial for the diverse physiological effects mediated by the receptor.



Calcium Mobilization Assay Workflow



Logic of Selectivity Determination



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References

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- 2. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β -arrestin isoform recruitment [frontiersin.org]
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